N-(2-Methoxypropan-2-yl)benzamide
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Overview
Description
N-(2-Methoxypropan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound this compound is characterized by the presence of a benzamide group attached to a 2-methoxypropan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxypropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method involves the reaction of 2-methoxypropan-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-(2-Methoxypropan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N-(2-Methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylpropan-2-yl)benzamide
- N-(2-Methoxyethyl)benzamide
- N-(2-Methoxyphenyl)benzamide
Uniqueness
N-(2-Methoxypropan-2-yl)benzamide is unique due to the presence of the 2-methoxypropan-2-yl substituent, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial processes .
Properties
CAS No. |
115245-47-1 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-methoxypropan-2-yl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,14-3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
InChI Key |
KFVUNBHLZQCQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(NC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
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